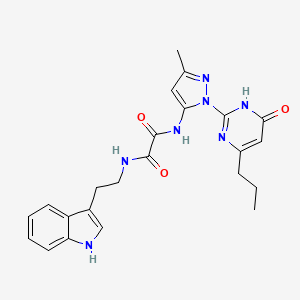
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds with structural similarities to the specified compound, often involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to various pyrazole-based compounds. These syntheses are characterized by specific reaction conditions and yield compounds with potential antitumor, antifungal, and antibacterial properties, indicating a broad spectrum of biological activities. Techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography are employed to identify and characterize the synthesized compounds (Titi et al., 2020).
Molecular Structure Analysis
The molecular structures of related pyrazole and pyrimidine derivatives are determined through single-crystal X-ray crystallography, revealing intricate details about intramolecular and intermolecular interactions, such as hydrogen bonds and pi-pi interactions. These structural analyses provide insights into the three-dimensional arrangement of atoms within the molecules and the molecular geometry, contributing to a deeper understanding of their chemical behavior and reactivity (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving pyrazole and pyrimidine derivatives are diverse, ranging from cyclocondensation reactions to reactions with hydrazine hydrate, leading to various heterocyclic compounds. These reactions often result in the formation of compounds with significant biological activities, including antimicrobial and antitumor properties. The elucidation of these reaction mechanisms, facilitated by spectroscopic and X-ray diffraction analyses, is crucial for understanding the reactivity and potential applications of these compounds (Chimichi et al., 1996).
科学的研究の応用
Synthesis and Characterization
The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is associated with a class of molecules that have been synthesized and characterized for various scientific applications. For instance, the study of pyrazole derivatives like those structurally related to this compound has been extensive. One study focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, revealing insights into the structure-activity relationship and the biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activity and Potential Therapeutic Applications
These compounds, including the one , have shown promise in the field of medicinal chemistry. For example, a group of dihydropyrimidines, structurally similar to the compound of interest, was evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis, demonstrating significant potential as antitubercular agents (Trivedi et al., 2010). Additionally, pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential, showing the versatility of these compounds in addressing a range of biological targets (Deohate & Palaspagar, 2020).
Antimicrobial Activity
Another significant aspect of these compounds is their antimicrobial activity. For instance, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds have been a subject of study, revealing potential in fighting against various bacteria and fungi (Sarvaiya et al., 2019).
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-3-6-16-12-20(31)28-23(26-16)30-19(11-14(2)29-30)27-22(33)21(32)24-10-9-15-13-25-18-8-5-4-7-17(15)18/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H,24,32)(H,27,33)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHROHAOOVKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


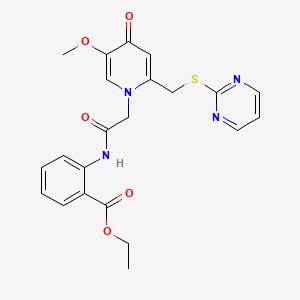
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)


![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)
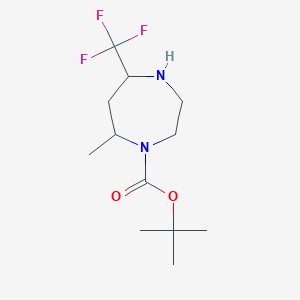
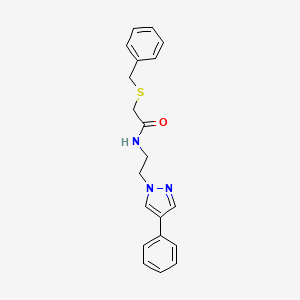
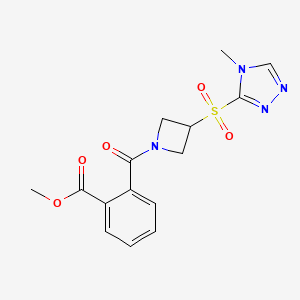
![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)
